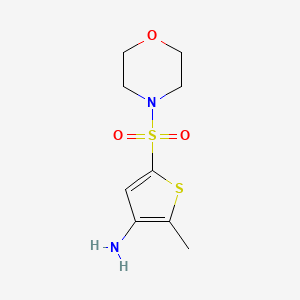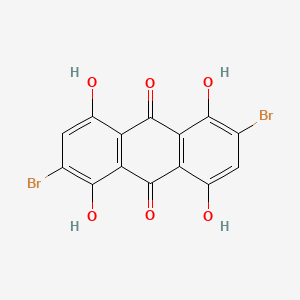
(2-Aminobutyl)(propan-2-YL)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminobutyl)(propan-2-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. The molecular formula of this compound is C7H18N2, and it has a molecular weight of 130.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Aminobutyl)(propan-2-yl)amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of 2-chlorobutane with isopropylamine under basic conditions can yield this compound .
Another method involves the reductive amination of ketones or aldehydes. In this process, 2-butanone can be reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency .
化学反応の分析
Types of Reactions
(2-Aminobutyl)(propan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce primary amines .
科学的研究の応用
(2-Aminobutyl)(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of (2-Aminobutyl)(propan-2-yl)amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The compound can also interact with enzymes and receptors, influencing biological processes such as neurotransmission and metabolic pathways .
類似化合物との比較
Similar Compounds
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
(2-Aminobutyl)(propan-2-yl)amine is unique due to its specific structure, which includes both a butyl and an isopropyl group attached to the nitrogen atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H18N2 |
|---|---|
分子量 |
130.23 g/mol |
IUPAC名 |
1-N-propan-2-ylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-7(8)5-9-6(2)3/h6-7,9H,4-5,8H2,1-3H3 |
InChIキー |
LAPJOPGBISWWRP-UHFFFAOYSA-N |
正規SMILES |
CCC(CNC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
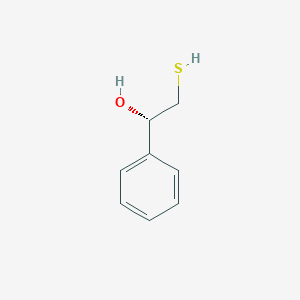
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)
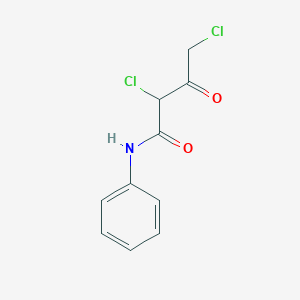

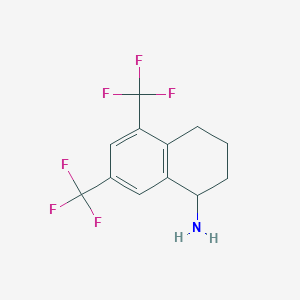
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
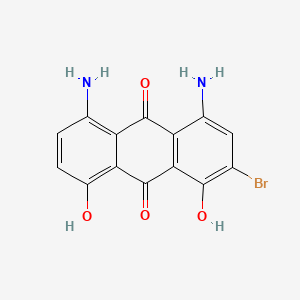
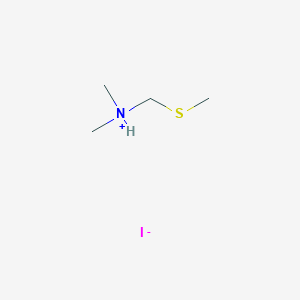
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
